molecular formula C7H15NO B13195661 2-Ethyl-2-methylbutanamide

2-Ethyl-2-methylbutanamide

Cat. No.: B13195661
M. Wt: 129.20 g/mol
InChI Key: XCEFXFSJAOBEGJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbutanamide is an organic compound belonging to the amide family It is characterized by the presence of an amide functional group (-CONH2) attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylbutanamide typically involves the reaction of 2-Ethyl-2-methylbutanoic acid with ammonia or an amine. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Various alkyl halides can be used under basic conditions to introduce new substituents on the nitrogen atom.

Major Products Formed:

    Hydrolysis: 2-Ethyl-2-methylbutanoic acid and ammonia or an amine.

    Reduction: 2-Ethyl-2-methylbutylamine.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

2-Ethyl-2-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amide bond formation and hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylbutanamide involves its interaction with various molecular targets. The amide functional group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, where it may act as a substrate or inhibitor, affecting metabolic pathways.

Comparison with Similar Compounds

    2-Methylbutanamide: Similar structure but lacks the ethyl group at the 2-position.

    2-Ethylbutanamide: Similar structure but lacks the methyl group at the 2-position.

    N,N-Dimethylbutanamide: Contains two methyl groups on the nitrogen atom, altering its reactivity and properties.

Uniqueness: 2-Ethyl-2-methylbutanamide is unique due to the presence of both ethyl and methyl groups at the 2-position, which can influence its steric and electronic properties. This structural uniqueness can lead to different reactivity and interactions compared to its analogs.

Properties

IUPAC Name

2-ethyl-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEFXFSJAOBEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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